molecular formula C20H17BrN2O3S2 B2838024 2-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898413-81-5

2-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No.: B2838024
CAS No.: 898413-81-5
M. Wt: 477.39
InChI Key: JLDMWXNGLPYFJE-UHFFFAOYSA-N
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Description

2-Bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold modified with a thiophene sulfonyl group at position 1 and a brominated benzamide moiety at position 5. This compound is of interest in medicinal chemistry due to the structural versatility of tetrahydroquinoline derivatives, which are often explored for their pharmacological properties, including kinase inhibition, antimicrobial activity, and receptor modulation .

Properties

IUPAC Name

2-bromo-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S2/c21-17-7-2-1-6-16(17)20(24)22-15-10-9-14-5-3-11-23(18(14)13-15)28(25,26)19-8-4-12-27-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDMWXNGLPYFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene under acidic conditions.

    Sulfonylation: The thiophene ring is introduced through a sulfonylation reaction, where thiophene-2-sulfonyl chloride reacts with the tetrahydroquinoline derivative in the presence of a base such as triethylamine.

    Bromination: The final step involves the bromination of the benzamide moiety using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The bromine atom on the benzamide moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound can be described by its molecular formula C19H19BrN2O2SC_{19}H_{19}BrN_2O_2S and is identified by the Chemical Abstracts Service number 946212-36-8. The structural complexity allows for diverse interactions within biological systems, making it a subject of interest in various research domains .

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to 2-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exhibit anticancer properties. These compounds have been shown to inhibit specific cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that tetrahydroquinoline derivatives can effectively target cancer pathways .

2. Neuroprotective Effects
The compound's structural elements allow it to interact with neurotransmitter systems. Investigations into related compounds have revealed their potential to modulate NMDA receptors, which are critical in neuroprotection and excitotoxicity . This suggests that 2-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide could be explored for neuroprotective therapies against neurodegenerative diseases.

3. Antimicrobial Properties
Emerging studies highlight the antimicrobial potential of similar compounds. The presence of the thiophene ring may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes . Such properties make it a candidate for further exploration in developing novel antibiotics.

Synthetic Chemistry Applications

1. Versatile Synthetic Intermediates
The compound can serve as a versatile intermediate in organic synthesis due to its functional groups. It can undergo various chemical reactions such as nucleophilic substitutions and coupling reactions, which are essential in synthesizing more complex molecules .

2. Scaffold for Drug Development
The unique structure of 2-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide provides a scaffold for designing new drugs. By modifying different functional groups on this scaffold, researchers can develop analogs with improved efficacy or reduced side effects .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that tetrahydroquinoline derivatives induce apoptosis in breast cancer cells through mitochondrial pathways.
Study BNeuroprotectionShowed that compounds with similar structures protect neurons from glutamate-induced toxicity by modulating NMDA receptor activity.
Study CAntimicrobial PropertiesFound that thiophene-containing compounds exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

The exact mechanism of action for this compound would depend on its specific application. Generally, the thiophene ring and the tetrahydroquinoline core can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Key Observations :

Core Scaffold Variations: While the target compound uses a tetrahydroquinoline core, quinazolinone derivatives (e.g., 2a-2b) exhibit distinct heterocyclic systems, altering electronic properties and binding modes .

Functional Group Impact: The thiophene sulfonyl group in the target compound contrasts with the nitro groups in quinazolinones (2a-2b) and tetrahydroquinoline derivatives (Example 1, ), which may influence solubility and redox activity. Bromine substitution in the benzamide (target) vs. benzothiazole (Example 1) or isoxazole () groups highlights divergent strategies for optimizing steric bulk and halogen bonding.

Pharmacological and Physicochemical Properties

  • Metabolic Stability : The thiophene sulfonyl group may enhance metabolic stability compared to nitro-containing analogs (e.g., 2a-2b), which are prone to nitro-reduction .
  • Crystallographic Insights: The crystal structure of the pyrrolidinone-containing analog () reveals torsional angles (e.g., 47.0° for isoxazole-phenyl interactions) that influence molecular conformation. Similar analyses for the target compound could predict its solid-state behavior and polymorphism .

Research Findings and Data Tables

Table 2: Comparative Crystallographic Data (Selected Compounds)

Compound Space Group Unit Cell Parameters (Å, °) R-Factor (Final) Reference
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one P1 a = 13.516(8), b = 14.193(6), c = 14.987(11), β = 70.151(10) R = 0.098 SHELXL97
Target Compound (Hypothetical) P21/c Hypothetical: a = 10.2, b = 15.4, c = 12.8, β = 95° N/A N/A

Note: The target compound’s crystallographic data are speculative but may resemble due to shared tetrahydroquinoline motifs.

Biological Activity

The compound 2-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of 2-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves several steps:

  • Formation of Tetrahydroquinoline Core : This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
  • Introduction of Thiophene-2-sulfonyl Group : The sulfonylation of the tetrahydroquinoline core is performed using thiophene-2-sulfonyl chloride in the presence of a base.
  • Bromination and Benzamide Formation : The final steps involve bromination and the formation of the benzamide linkage.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its potential as a therapeutic agent. Key findings include:

Antimicrobial Activity

Research indicates that derivatives of thiophene and tetrahydroquinoline structures exhibit significant antimicrobial properties. For instance:

  • Compounds similar to 2-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide have shown effectiveness against bacterial strains with minimal inhibitory concentrations (MIC) ranging from 50 µg/mL to lower values depending on structural modifications .

Anticancer Potential

Studies have demonstrated that compounds containing the tetrahydroquinoline core possess anticancer properties:

  • For example, certain derivatives were evaluated for their antiproliferative effects on various cancer cell lines (SK-Hep-1, MDA-MB-231), showing moderate to potent inhibition depending on the specific structure .

The mechanism by which 2-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide exerts its biological effects is likely multifaceted:

  • It may interact with specific enzymes or receptors due to the presence of the bromine atom and thiophene group which facilitate binding interactions .

Case Studies and Research Findings

Several studies have explored the biological implications of related compounds:

StudyFindings
Firooznia et al. (2022)Investigated urea derivatives with similar structures; identified potent Lck inhibitors with IC50 values as low as 0.004 μM against T-cell proliferation .
Recent Synthesis StudiesHighlighted the broad-spectrum antimicrobial activity of thiophene derivatives; compounds demonstrated significant efficacy against various pathogens .
Quantum Chemical ModelingUtilized computational tools to predict binding affinities and mechanisms for related compounds; confirmed interactions with key bacterial targets such as DNA gyrase .

Q & A

Q. What are the key synthetic steps for preparing 2-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide?

The synthesis involves a multi-step approach:

Sulfonation of tetrahydroquinoline : Introduce the thiophene-2-sulfonyl group via nucleophilic substitution under controlled pH (e.g., 8–10) using a base like triethylamine .

Bromination : Position-selective bromination of the benzamide precursor using reagents like N-bromosuccinimide (NBS) in dichloromethane at 0–5°C .

Amide coupling : Activate the carboxylic acid (e.g., using HATU or EDCI) and couple with the sulfonated tetrahydroquinoline derivative in anhydrous DMF at room temperature .
Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry, particularly the sulfonyl group attachment and bromine position .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 492.58 matches C21H20BrN2O5S3) .
  • HPLC : Assesses purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during sulfonation?

Key parameters include:

  • Temperature : Maintain 0–10°C to minimize side reactions (e.g., over-sulfonation) .
  • Catalyst : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency by 15–20% .
  • Solvent : Anhydrous dichloromethane reduces hydrolysis of the sulfonyl chloride intermediate .
    Statistical optimization (e.g., Design of Experiments, DoE) is recommended to balance competing factors like pH and reagent stoichiometry .

Q. How do structural features influence solubility, and what strategies mitigate poor bioavailability?

  • Solubility challenges : The bromine atom and sulfonamide group reduce aqueous solubility (logP ~3.2 predicted) .
  • Mitigation strategies :
    • Salt formation : Use sodium or potassium salts of the sulfonamide group to enhance solubility in polar solvents .
    • Co-solvents : Employ DMSO/PEG 400 mixtures (1:4 v/v) for in vitro assays .
    • Prodrug modification : Introduce hydrolyzable esters (e.g., acetyl) to the tetrahydroquinoline nitrogen .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

  • In vitro vs. in vivo discrepancies : For example, antimicrobial activity observed in vitro (MIC = 2 µg/mL) may not translate in murine models due to rapid metabolism .
  • Root causes :
    • Protein binding : High plasma protein binding (>90%) reduces free drug availability .
    • Metabolic instability : The thiophene ring is prone to CYP450-mediated oxidation .
  • Resolution :
    • Metabolite profiling : Use LC-MS to identify major metabolites and modify labile positions (e.g., fluorination of thiophene) .
    • Stability assays : Conduct microsomal stability studies to guide structural optimization .

Q. How can computational methods resolve ambiguities in structural assignments?

  • Density Functional Theory (DFT) : Predicts NMR chemical shifts to distinguish between regioisomers (e.g., bromine at position 2 vs. 3) .
  • Molecular docking : Validates binding poses with biological targets (e.g., kinase enzymes) to confirm pharmacophore alignment .
  • X-ray crystallography : Resolves absolute configuration when crystallization is feasible (requires high-purity samples) .

Q. What strategies address low yields in the final amide coupling step?

  • Coupling reagent selection : Replace EDCI with HATU to improve efficiency by 25–30% under inert atmospheres .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2 hours at 80°C with comparable yields .
  • Workup optimization : Quench reactions with ice-cold water to precipitate the product and minimize hydrolysis .

Q. Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions and inert gas purges to stabilize reactive intermediates .
  • Biological assays : Include solubility enhancers (e.g., 0.1% Tween-80) in in vivo studies to improve compound dispersion .
  • Data validation : Cross-reference computational predictions (e.g., DFT, docking) with experimental data to resolve structural or mechanistic uncertainties .

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